1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(3,4-DICHLOROPHENYL)-6,7-DIMETHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements
Properties
Molecular Formula |
C25H18Cl2N2O3 |
|---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H18Cl2N2O3/c1-12-9-16-19(10-13(12)2)32-24-21(23(16)30)22(15-7-8-17(26)18(27)11-15)29(25(24)31)20-6-4-5-14(3)28-20/h4-11,22H,1-3H3 |
InChI Key |
MJDQBRXSAVDZCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C(=C4)C)C)C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DICHLOROPHENYL)-6,7-DIMETHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-DICHLOROPHENYL)-6,7-DIMETHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-(3,4-DICHLOROPHENYL)-6,7-DIMETHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-DICHLOROPHENYL)-6,7-DIMETHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with molecular targets and pathways within biological systems. This compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Quinolinyl-Pyrazoles: These compounds also contain multiple aromatic rings and have been studied for their pharmacological properties.
Uniqueness
1-(3,4-DICHLOROPHENYL)-6,7-DIMETHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (commonly referred to as Y070-4883) is a compound of interest due to its potential biological activities. This article provides a comprehensive review of its biological activity, including antimicrobial properties and structure-activity relationships (SAR).
- Molecular Formula : C25H18Cl2N2O3
- Molecular Weight : 460.33 g/mol
- CAS Number : 846061-93-6
Biological Activity Overview
Research indicates that Y070-4883 exhibits various biological activities, particularly in the realms of antimicrobial and antitumor effects.
Antimicrobial Activity
Y070-4883 has been evaluated for its antimicrobial properties against various bacterial strains. In a study focusing on pyrrole derivatives, compounds similar to Y070-4883 demonstrated significant antibacterial and antifungal activity.
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Y070-4883 | E. coli | 20 | |
| Y070-4883 | S. aureus | 22 | |
| 3e | C. albicans | 18 |
The compound showed comparable efficacy to standard antibiotics like Ciprofloxacin and Clotrimazole at specific concentrations (100 μg/mL), indicating its potential as an alternative antimicrobial agent.
Antitumor Activity
In addition to its antimicrobial properties, Y070-4883 has shown promise in antitumor activity. Studies have indicated that certain pyrrole derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular signaling pathways.
Structure-Activity Relationship (SAR)
The biological activity of Y070-4883 can be attributed to specific structural features:
- Dichlorophenyl Group : The presence of the dichlorophenyl moiety appears to enhance the compound's interaction with biological targets.
- Pyridine Ring : The 6-methylpyridin-2-yl group may contribute to the compound's lipophilicity and ability to penetrate cellular membranes.
- Dihydrochromeno Structure : This structural component is crucial for the compound's stability and biological interactions.
Key Findings from SAR Studies
A comparative analysis of various derivatives has revealed that modifications in these structural elements can significantly alter the biological potency of the compounds. For instance:
| Modification | Activity Change |
|---|---|
| Addition of Hydroxy Group | Increased antifungal activity against C. albicans |
| Substitution on Pyridine Ring | Enhanced antibacterial properties against Gram-positive bacteria |
Case Studies
- Antibacterial Efficacy : A recent study screened multiple pyrrole derivatives for their antibacterial effects against resistant strains of bacteria. Y070-4883 was among the top performers with significant inhibition zones against both E. coli and S. aureus.
- Antifungal Testing : In another case study focusing on fungal pathogens, Y070-4883 exhibited notable activity against Candida species, supporting its potential use in treating fungal infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
